molecular formula C11H14F3N3O2 B8400318 tert-Butyl 2-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate

tert-Butyl 2-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate

Cat. No. B8400318
M. Wt: 277.24 g/mol
InChI Key: CVRBJOJTVBOHHX-UHFFFAOYSA-N
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Patent
US07750034B2

Procedure details

To oxalyl chloride (0.124 mL, 2.0M in dichloromethane) in dichloromethane (2 mL) at −78° C. was added dimethylsulfoxide (0.035 mL) in dichloromethane (0.2 mL). The mixture was stirred for 10 min and the product from Step D (69 mg) was added as a solution in dichloromethane (2 mL). The reaction mixture was stirred for 30 min at −78° C. and triethylamine (17 mL) was added rapidly. After 30 min, the −78° C. bath was removed and the reaction warmed to ambient temperature over 30 min at which point the reaction was quenched with saturated aqueous sodium bicarbonate solution (5 mL) The phases were separated and the aqueous phase extracted with dichloromethane (3×10 mL). The combined organic phases were dried over anhydrous sodium sulfate, filtered, evaporated in vacuo and used without further purification. LC/MS 278.2 (M+1).
Quantity
0.124 mL
Type
reactant
Reaction Step One
Quantity
0.035 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
product
Quantity
69 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[F:11][C:12]([F:29])([F:28])[C:13]1[NH:17][CH:16]2[CH2:18][N:19]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:20][CH:15]2[N:14]=1.C(N(CC)CC)C>ClCCl>[F:29][C:12]([F:11])([F:28])[C:13]1[NH:17][C:16]2[CH2:18][N:19]([C:21]([O:23][C:24]([CH3:25])([CH3:26])[CH3:27])=[O:22])[CH2:20][C:15]=2[N:14]=1

Inputs

Step One
Name
Quantity
0.124 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.035 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
product
Quantity
69 mg
Type
reactant
Smiles
FC(C1=NC2C(N1)CN(C2)C(=O)OC(C)(C)C)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min at −78° C.
Duration
30 min
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the −78° C. bath was removed
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous sodium bicarbonate solution (5 mL) The phases
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with dichloromethane (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
10 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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